molecular formula C23H44 B14438139 Tricosa-1,3-diene CAS No. 77046-66-3

Tricosa-1,3-diene

Cat. No.: B14438139
CAS No.: 77046-66-3
M. Wt: 320.6 g/mol
InChI Key: VSDCOAJFNDHAFC-UHFFFAOYSA-N
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Description

Tricosa-1,3-diene is a useful research compound. Its molecular formula is C23H44 and its molecular weight is 320.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

77046-66-3

Molecular Formula

C23H44

Molecular Weight

320.6 g/mol

IUPAC Name

tricosa-1,3-diene

InChI

InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-23H2,2H3

InChI Key

VSDCOAJFNDHAFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CC=C

Origin of Product

United States

Significance of Conjugated Long Chain Dienes in Contemporary Chemical Science

Conjugated dienes are organic compounds that contain two carbon-carbon double bonds separated by a single bond. libretexts.orgfirsthope.co.in This arrangement leads to a continuous system of overlapping p-orbitals, which results in electron delocalization and unique chemical properties that distinguish them from non-conjugated dienes. orgosolver.com

Long-chain dienes, exemplified by Tricosa-1,3-diene, are particularly significant for several reasons. The conjugated diene portion of the molecule provides a site for a wide array of chemical transformations, while the long alkyl chain imparts substantial lipophilicity. This dual nature makes them valuable in materials science and medicinal chemistry. For instance, the inherent electronic characteristics of the 1,3-diene motif are indispensable in the development of innovative photoactive organic materials. mdpi.com

The key properties and reactivity of conjugated dienes include:

Enhanced Stability : Due to the delocalization of π-electrons over the four-carbon system, conjugated dienes are more stable than their non-conjugated isomers. firsthope.co.in

Unique Reactivity : They can undergo 1,2-addition and 1,4-addition reactions, offering pathways to different products from a single substrate. firsthope.co.in

Polymerization : Conjugated dienes, notably shorter ones like butadiene, are fundamental monomers in the production of synthetic rubbers and plastics, such as styrene-butadiene rubber (SBR) and polybutadiene. libretexts.orgfirsthope.co.in

Role in Synthesis : The 1,3-diene moiety is a crucial building block in organic synthesis, famously participating in Diels-Alder reactions to form complex cyclic structures. orgosolver.commdpi.comnoaa.gov

The table below summarizes the key distinctions between conjugated and non-conjugated dienes.

FeatureConjugated DienesNon-Conjugated Dienes
Bonding Structure Two double bonds separated by one single bond (C=C-C=C) orgosolver.comTwo double bonds separated by two or more single bonds (C=C-C-C=C) orgosolver.com
Electron System Delocalized π-electron system across the diene unit orgosolver.comIsolated π-bonds libretexts.org
Stability More stable due to resonance energy firsthope.co.inLess stable; reactivity is similar to simple alkenes libretexts.org
Key Reactions Diels-Alder reaction, 1,4-addition, polymerization firsthope.co.innoaa.govReactions typical of isolated alkenes (e.g., separate additions to each double bond) libretexts.org

Strategic Importance of Tricosa 1,3 Diene As a Molecular Scaffold

A molecular scaffold is a core structure from which a variety of derivatives can be systematically synthesized. mdpi.com Tricosa-1,3-diene represents an exemplary scaffold due to its bifunctional nature: a highly versatile reactive center (the conjugated diene) and a long, structurally significant hydrocarbon tail. This combination allows for its strategic use in constructing complex target molecules.

The 1,3-diene moiety is a cornerstone of synthetic chemistry, serving as a versatile handle for numerous transformations. nih.govmdpi.com Its reactivity has been extensively studied and includes a wide range of C-C bond-forming processes. nih.govmdpi.com The long alkyl chain of this compound introduces a significant lipophilic character, which can be exploited to anchor molecules to biological membranes, enhance solubility in nonpolar media, or drive self-assembly in materials applications.

The strategic utility of the this compound scaffold is rooted in the diverse reactions its diene unit can undergo.

Reaction TypeDescriptionSynthetic Utility
Cycloadditions (e.g., Diels-Alder) A [4+2] cycloaddition between the diene and a dienophile to form a six-membered ring. noaa.govA powerful tool for constructing complex cyclic and polycyclic systems with high stereocontrol. orgosolver.commdpi.com
Cross-Coupling Reactions Transition-metal-catalyzed reactions (e.g., Suzuki, Heck) that form new C-C bonds at the diene. nih.govmdpi.comEnables the stereoselective synthesis of highly substituted and complex dienes from simpler precursors. organic-chemistry.org
Asymmetric Hydrofunctionalizations The addition of H-X across the diene system, often catalyzed by a chiral metal complex to achieve high enantioselectivity. mdpi.comProvides access to chiral molecules, which are crucial in pharmaceuticals and agrochemicals.
Difunctionalizations The simultaneous addition of two different functional groups across the diene system. mdpi.comRapidly increases molecular complexity from a simple starting material. nih.gov
Polymerization Chain-growth reaction initiated by acids, bases, or metal catalysts to form long polymer chains. noaa.govUsed to create polymers with specific properties determined by the long alkyl side chain.

The presence of the 1,3-diene structural motif is widespread in many natural products and drug candidates with significant biological activities, underscoring its importance as a synthetic target. mdpi.commdpi.com

Evolution of Research Paradigms in 1,3 Diene Chemistry

Stereoselective and Regioselective Construction of Long-Chain 1,3-Diene Moieties

The controlled synthesis of substituted 1,3-dienes is crucial, as the geometric configuration of the double bonds significantly influences the molecule's properties and biological activity. Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for achieving this, typically by coupling pre-functionalized starting materials of a known stereochemistry. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition metals, particularly palladium, copper, nickel, and ruthenium, are central to the stereoselective synthesis of 1,3-dienes. These catalysts facilitate the formation of carbon-carbon bonds with high efficiency and selectivity, enabling the construction of complex structures like long-chain dienes from simpler, readily available precursors.

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile and robust methods for C-C bond formation. libretexts.org

The Suzuki-Miyaura coupling is a highly reliable method for creating 1,3-dienes. libretexts.org It involves the reaction of an organoboron compound (like a vinylboronic acid or ester) with a vinyl halide or triflate. uwindsor.ca This reaction is known for its high stereoselectivity, as the configurations of the reacting partners are typically retained in the final product. uwindsor.ca For the synthesis of a long-chain diene like Tricosa-1,3-diene, a C21 vinyl halide could be coupled with a vinylboronic acid, or vice-versa, to construct the diene system. The reaction tolerates a wide variety of functional groups and generally proceeds under mild conditions. organic-chemistry.org

The Heck olefination provides another powerful route to 1,3-dienes by coupling a vinyl halide with an alkene. organic-chemistry.orgresearchgate.net For instance, the reaction of a long-chain terminal alkene with a vinyl bromide can stereoselectively form the corresponding 1,3-diene. An oxidative variation of the Heck reaction allows for the coupling of terminal olefins with vinyl boronic esters, offering good yields and excellent stereoselectivities. nih.gov This approach avoids the use of strongly basic organometallic reagents, which can be a drawback in other methods. nih.gov

A particularly effective strategy for synthesizing trisubstituted conjugated dienes involves the sequential disubstitution of 1,1-dibromoalkenes . organic-chemistry.orgnih.gov This one-pot method uses a palladium catalyst, such as Pd(PPh₃)₄, to first couple a 1,1-dibromoalkene with an alkenyltrifluoroborate, followed by a second coupling with an alkyltrifluoroborate. organic-chemistry.orgnih.gov This process is operationally simple and proceeds under mild conditions to give the desired products in excellent yields and with high stereoselectivity. nih.govnih.gov

MethodCatalyst SystemSubstratesKey Features
Suzuki-Miyaura Coupling Pd(PPh₃)₄, PdCl₂(dppf)Vinylboronic acids/esters + Vinyl halides/triflatesHigh stereoretention; broad functional group tolerance. uwindsor.caorganic-chemistry.org
Heck Olefination Pd(OAc)₂/Ligand, [Pd(η³-C₃H₅)Cl]₂/TedicypVinyl halides + AlkenesGood for forming dienes from unactivated alkenes. nih.govorganic-chemistry.org
1,1-Dibromoalkene Disubstitution Pd(PPh₃)₄1,1-Dibromoalkenes + Alkenyl- and alkyltrifluoroboratesOne-pot synthesis of trisubstituted dienes; mild conditions. organic-chemistry.orgnih.gov

Synergistic catalysis using both copper and palladium has enabled novel transformations for diene synthesis. One such method is the three-component reaction involving alkynes, bis(pinacolato)diboron (B₂pin₂), and vinyl epoxides. nih.gov This process results in the formation of bifunctional skipped dienols containing both an allylic alcohol and an alkenylboronate. These products are valuable synthetic intermediates that can be further elaborated. nih.gov The reaction demonstrates remarkable regio- and stereoselectivity. nih.gov While this method produces skipped dienes, the versatile functional handles allow for subsequent conversion into conjugated systems. A related process involves the copper-catalyzed heteroarylboration of 1,3-dienes, which proceeds via an unusual cine substitution mechanism. nih.govresearchgate.net

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed reductive cross-coupling of two different vinyl halides is an effective method for the construction of 1,3-dienes. rsc.org This approach, known as cross-electrophile coupling, avoids the pre-formation of organometallic reagents and instead couples two electrophilic partners in the presence of a reducing agent. rsc.org The methodology is characterized by mild reaction conditions and tolerance of various functional groups. rsc.org Furthermore, nickel catalysts can facilitate the reductive coupling of 1,3-dienes with aldehydes, providing access to dienols, which are important structural motifs. chinesechemsoc.org These reactions showcase nickel's utility in forming C-C bonds under redox-neutral or reductive conditions. chinesechemsoc.orgnih.gov

MethodCatalyst SystemReactantsProduct TypeKey Features
Cross-Electrophile Coupling NiBr₂/LigandTwo distinct vinyl bromides1,3-DieneAvoids organometallic reagents; mild conditions. rsc.org
Reductive Coupling Ni(cod)₂/Brønsted Acid1,3-Diene + AldehydeDienolAtom-economical; byproduct-free. chinesechemsoc.org

While many synthetic methods favor the formation of thermodynamically stable E,E- or E,Z-dienes, ruthenium catalysts have been uniquely developed for the stereoselective synthesis of Z,Z-1,3-dienes. organic-chemistry.org A regioselective ruthenium-catalyzed alkene-alkyne coupling process can generate 1,3-dienes as the Z,Z-isomer, departing from the more common formation of 1,4-dienes in similar reactions. organic-chemistry.orgacs.org This atom-economic process is highly chemoselective, and the geometric selectivity can be influenced by substituents on the reactants. organic-chemistry.org The mechanism is believed to proceed through a ruthenacyclopentene intermediate, with a subsequent β-hydride elimination leading exclusively to the 1,3-diene product. organic-chemistry.org This methodology provides a valuable pathway to kinetically favored isomers that are challenging to access through other means.

The choice of ligand is paramount in transition-metal catalysis for controlling both regio- and stereoselectivity. In palladium-catalyzed reactions, ligands can influence the rate of key elementary steps such as oxidative addition, migratory insertion, and reductive elimination. For instance, in the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands can enhance catalytic activity. In Heck reactions, ligands like cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) have been used to prepare a broad range of 1,3-dienes with low catalyst loadings. organic-chemistry.org

Recently, bidentate pyridine-pyridone ligands have been developed for Pd(II)-catalyzed sequential dehydrogenation of aliphatic acids to directly form E,E-1,3-dienes. nih.gov The ligand structure was critical for enabling the second dehydrogenation step to form the diene, as simpler ligand systems stopped at the α,β-unsaturated acid. nih.gov In nickel-catalyzed couplings, ligands such as tricyclopentylphosphine (PCyp₃) have been shown to be optimal for promoting the formation of dienols from dienes and aldehydes. chinesechemsoc.org The development of novel ligands continues to be a driving force in expanding the scope and improving the selectivity of catalytic methods for 1,3-diene synthesis.

Olefination Strategies for Diene Formation

Olefination reactions represent a cornerstone in the synthesis of alkenes and have been extensively adapted for the stereoselective preparation of 1,3-dienes. These methods typically involve the coupling of a carbonyl compound with an organophosphorus or organosulfur reagent to form a carbon-carbon double bond.

The Julia-Kocienski olefination is a powerful tool for the synthesis of 1,3-dienes, offering good control over the stereochemistry of the newly formed double bond. organic-chemistry.org This reaction involves the coupling of an aldehyde with a sulfone, typically a benzothiazol-2-yl (BT-sulfone) or 1-phenyl-1H-tetrazol-5-yl (PT-sulfone) derivative. The stereochemical outcome of the reaction can be influenced by the choice of sulfone, base, and solvent. organic-chemistry.org For instance, the use of potassium derivatives of PT-sulfones in 1,2-dimethoxyethane (DME) with saturated aldehydes tends to produce 1,2-disubstituted alkenes with excellent trans selectivity. gla.ac.uk A modification of the Julia-Kocienski reaction using cation-specific chelating agents, such as 18-crown-6, allows for predictable (E/Z)-selectivity, which is dependent on the aldehyde's structure. organic-chemistry.orgnih.gov Non-branched aldehydes generally favor the formation of (Z)-olefins, while branched or aromatic aldehydes yield (E)-olefins. organic-chemistry.org

The Wittig reaction is another classic and widely used method for alkene synthesis that has been applied to the preparation of 1,3-dienes. This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. wikipedia.org The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group on the ylide carbon, typically afford (E)-alkenes, whereas non-stabilized ylides (with alkyl substituents) predominantly yield (Z)-alkenes. organic-chemistry.orglibretexts.org For the synthesis of 1,3-dienes, an α,β-unsaturated aldehyde can be reacted with an appropriate phosphorane. For example, a direct synthesis of 1,3-dienes and 1,3,5-trienes can be achieved from the reaction of semi-stabilized ylides with a range of saturated and unsaturated aldehydes in water with sodium hydroxide as the base. researchgate.net

Lewis acid-promoted additions can also facilitate the formation of 1,3-dienes. A mild, base-free, and straightforward Lewis acid-promoted addition of 1,3-bis(silyl)propenes to aldehydes provides the corresponding (E)-1,3-dienes with excellent stereoselectivity and in good yields. organic-chemistry.org Lewis acids can also be used to catalyze the Diels-Alder reaction, a powerful cycloaddition reaction involving a conjugated diene and a dienophile. While not a direct olefination, Lewis acids enhance the reaction rate and selectivity of this key transformation of 1,3-dienes. nih.govmasterorganicchemistry.com

Table 1: Comparison of Aldehyde Olefination Methods for 1,3-Diene Synthesis
MethodKey ReagentsTypical StereoselectivityKey Advantages
Julia-Kocienski OlefinationAldehyde, Heteroaryl-sulfone (e.g., PT-sulfone)Generally high E-selectivity, tunable with conditionsGood functional group tolerance, reliable E-selectivity organic-chemistry.org
Wittig ReactionAldehyde, Phosphonium ylideDepends on ylide stability (Stabilized: E; Non-stabilized: Z) organic-chemistry.orgWide applicability, well-established
Lewis Acid-Promoted AdditionAldehyde, 1,3-bis(silyl)propene, Lewis AcidExcellent E-selectivity organic-chemistry.orgMild, base-free conditions

Transition metal-catalyzed cross-coupling reactions involving the activation of a vinylic C-H bond offer a highly efficient and atom-economical route to 1,3-dienes. The use of directing groups can enhance the reactivity and control the regioselectivity of these transformations. Palladium catalysis is frequently employed for this purpose. For instance, a palladium-catalyzed C-H alkenylation of arenes with alkynes has been developed, which can lead to the stereoselective synthesis of vinyl chlorides through a 1,4-chlorine migration. nih.gov

In a notable example, the synthesis of 1,3-dienes has been achieved through a palladium(II)-mediated directed site-selective C(alkenyl)-H activation strategy. nih.gov This approach utilizes a directing group within the alkene substrate, such as a carboxylic acid or an amine, to guide the palladium catalyst to a specific C-H bond for activation and subsequent coupling with another alkene.

Table 2: Examples of Directed Vinyl C-H Alkenylation for 1,3-Diene Synthesis
CatalystDirecting GroupCoupling PartnerKey Features
Palladium(II)Carboxylic AcidElectron-poor alkeneSite-selective C(alkenyl)-H activation nih.gov
Palladium(II)AmineElectron-poor alkeneFormation of six-membered palladacycles nih.gov

Olefin Metathesis and Isomerization Pathways

Olefin metathesis and isomerization reactions provide alternative and powerful strategies for the synthesis of conjugated dienes from readily available starting materials. These methods often proceed with high stereoselectivity and atom economy.

Ene-yne metathesis (EYM) is a ruthenium-catalyzed bond reorganization reaction between an alkene and an alkyne that produces a 1,3-diene. organic-chemistry.org This transformation can be performed in an intermolecular fashion (cross-enyne metathesis) or intramolecularly (ring-closing enyne metathesis). The driving force for this reaction is the formation of the thermodynamically stable conjugated 1,3-diene system. organic-chemistry.org The use of second-generation ruthenium carbene complexes has improved the efficiency and substrate scope of this reaction, allowing for the synthesis of various 1,3-dienes from alkynes and ethylene under mild conditions. nih.gov

Table 3: Ruthenium-Catalyzed Ene-Yne Metathesis for 1,3-Diene Synthesis
CatalystAlkene PartnerAlkyne PartnerReaction TypeTypical Yield
Grubbs' 2nd Gen. CatalystEthylene (1 atm)Terminal or Internal AlkynesCross-Enyne MetathesisGood to High nih.gov
Ruthenium Carbene ComplexPendant AlkenePendant AlkyneRing-Closing Enyne MetathesisGenerally High nih.gov

The synthesis of 1,3-dienes can also be achieved through the isomerization of other unsaturated systems. This approach is atom-economical as it involves the rearrangement of existing bonds rather than the formation of new ones. Alkylallenes can be rearranged to 1,3-dienes in a redox-neutral process that can be viewed as a formal 1,3-hydrogen shift. mdpi.com This transformation can be catalyzed by various transition metals, including gold and palladium. mdpi.com

Furthermore, ruthenium hydrides can promote the positional isomerization of less substituted 1,3-dienes into more highly substituted 1,3-dienes in a stereoconvergent manner. organic-chemistry.org This methodology can even be combined in a one-pot sequence starting with an ene-yne metathesis, where the Grubbs catalyst decomposes to a ruthenium hydride that then promotes the dienyl isomerization. organic-chemistry.org

Multi-Component Reactions and Dehydrogenative Coupling

Multi-component reactions and dehydrogenative coupling methods represent highly efficient strategies for the synthesis of complex molecules, including 1,3-dienes, from simple precursors in a single step.

A novel methodology for the stereoselective synthesis of 1,3-dienes has been developed based on a three-component reaction of allenes, aryl iodides, and diazo compounds, catalyzed by palladium. nih.gov This reaction furnishes the corresponding dienes in moderate to good yields as a single stereoisomer. nih.gov Another example is a mild, metal-free 1,2-dioxygenation of 1,3-dienes using TEMPO and carboxylic acids in a three-component fashion. nih.govacs.org

Dehydrogenative coupling offers a direct route to 1,3-dienes from saturated precursors. A palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids via β-methylene C-H activation has been reported, enabling the one-step synthesis of diverse E, E-1,3-dienes. nih.gov This method is particularly attractive for the late-stage introduction of the 1,3-diene motif in complex molecule synthesis. nih.gov

Table 4: Multi-Component and Dehydrogenative Coupling Reactions for 1,3-Diene Synthesis
MethodKey ReactantsCatalyst/ReagentKey Features
Three-Component ReactionAllenes, Aryl Iodides, Diazo CompoundsPalladium CatalystStereoselective, moderate to good yields nih.gov
Dehydrogenative CouplingFree Aliphatic AcidsPalladium(II) CatalystOne-step synthesis of E, E-1,3-dienes from saturated precursors nih.gov

Strategies for Minimizing Undesired Side Reactions

The synthesis and subsequent modification of long-chain 1,3-dienes can be complicated by side reactions, primarily cyclization during polymerization and isomerization during hydrogenation.

During the copolymerization of non-conjugated dienes, intramolecular cyclization can compete with the desired intermolecular propagation, leading to the formation of cyclic units within the polymer backbone. The structure of the diene monomer itself is a critical factor in preventing unwanted cyclization and crosslinking. researchgate.net For instance, certain diene structures are known to resist these side reactions more effectively than common linear dienes. researchgate.net

Furthermore, the choice of catalyst system and reaction conditions plays a crucial role. The coordination efficiency of conjugated dienes can be stronger than that of ethylene, which can significantly reduce polymerization activity when using certain Ziegler-Natta or metallocene catalysts. nih.gov Suppressing the rate of intermolecular addition reactions that lead to pendant functional groups is one strategy to promote a higher degree of cyclization; conversely, enhancing intermolecular reactions can minimize it. This can be influenced by introducing specific functional groups that alter the monomer's reactivity. researchgate.net

The selective hydrogenation of 1,3-dienes to monoenes is a vital industrial process, but it is often plagued by two side reactions: over-hydrogenation to the corresponding alkane and isomerization of the target alkene. To enhance selectivity and suppress these undesired pathways, several strategies have been developed.

A primary approach is the use of bimetallic catalysts. For example, palladium-tin (Pd-Sn) catalysts have shown a remarkable ability to improve both activity and selectivity in the hydrogenation of 1,3-butadiene. researchgate.net These catalysts can suppress the formation of butane and inhibit the isomerization of 1-butene. researchgate.net The addition of a second metal, such as tin or silver, to palladium is thought to modify the electronic properties of the palladium and facilitate the desorption of the desired alkene intermediate before it can be further hydrogenated or isomerized. researchgate.netprinceton.edu

Another innovative strategy is the "Solid Catalyst with Ionic Liquid Layer" (SCILL) concept. In this approach, a conventional solid catalyst is coated with a thin layer of an ionic liquid. This modification has been shown to yield exceptionally high selectivity (>99%) for butenes during 1,3-butadiene hydrogenation, with almost no detectable butane formation. osti.gov The high selectivity is attributed to the differing solubilities of the reactant, intermediate, and product in the ionic liquid layer, which favors the desorption of the desired monoene product. osti.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Allenes
Aryl Iodides
Diazo Compounds
Alkenyl Bromides
Aldehyde
Bis(pinacolato)diboron
N-tosylhydrazones
Ethylene
1,3-Butadiene
Butene
Butane

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. libretexts.org For conjugated dienes like this compound, the [4+2] cycloaddition, or Diels-Alder reaction, is the most prominent. wikipedia.org However, other modes of cycloaddition, such as [4+1], [3+2], and [2+2], are also possible under specific conditions. nih.govnih.gov

Diels-Alder Reactions with Diverse Dienophiles

The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single step with high stereospecificity. libretexts.org this compound, with its conjugated diene system, is expected to readily participate in Diels-Alder reactions with a variety of dienophiles. The long, electron-donating alkyl chain of this compound can increase the electron density of the diene system, thereby enhancing its reactivity towards electron-poor dienophiles. masterorganicchemistry.com

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of any intermediate species. wikipedia.orgaskthenerd.com The reaction involves the simultaneous (concerted) breaking of three π-bonds and the formation of two new σ-bonds and one new π-bond. libretexts.org This concerted mechanism is thermally allowed by the Woodward-Hoffmann rules. wikipedia.org The transition state involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org For this compound, the long alkyl chain, being an electron-donating group, raises the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap and a faster reaction rate with electron-deficient dienophiles. masterorganicchemistry.com

When both the diene and the dienophile are unsymmetrical, the Diels-Alder reaction can lead to the formation of different regioisomers. The regioselectivity is governed by the electronic effects of the substituents on both reactants. masterorganicchemistry.com In the case of this compound, a 1-substituted butadiene derivative, the long alkyl chain is an electron-donating group. When reacting with a dienophile bearing an electron-withdrawing group (EWG), the "ortho" and "para" products are generally favored. wikipedia.orgchemistrysteps.com The major product can be predicted by considering the alignment of the diene and dienophile that allows for the most favorable interaction between the atoms with the largest coefficients in their respective frontier molecular orbitals. masterorganicchemistry.com

The Diels-Alder reaction is also highly stereoselective. The stereochemistry of the dienophile is retained in the product; a cis-dienophile gives a cis-adduct, and a trans-dienophile gives a trans-adduct. libretexts.org Furthermore, when a cyclic dienophile is used, or in reactions leading to bicyclic products, there is a preference for the endo product over the exo product. This "endo rule" is attributed to secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state. wikipedia.org For acyclic dienes like this compound, the concept of endo and exo preference is still relevant when considering the orientation of the dienophile's substituents relative to the diene backbone in the transition state. rsc.org

Table 1: Predicted Regio- and Stereoselectivity in the Diels-Alder Reaction of this compound with Various Dienophiles

DienophilePredicted Major Product(s)Rationale
Maleic AnhydrideEndo adductGoverned by the endo rule due to secondary orbital interactions.
Acrylonitrile"Ortho" regioisomerThe electron-donating alkyl group on the diene directs the regioselectivity.
Methyl Acrylate"Ortho" regioisomerSimilar to acrylonitrile, electronic effects favor the "ortho" product.
trans-1,2-Dichloroethenetrans-adductThe reaction is stereospecific, retaining the trans geometry of the dienophile.

While the conventional Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the inverse-demand Diels-Alder reaction proceeds with an electron-poor diene and an electron-rich dienophile. wikipedia.orgresearchgate.net In this case, the reaction is governed by the interaction between the HOMO of the dienophile and the LUMO of the diene. wikipedia.org To make this compound suitable for an inverse-demand Diels-Alder reaction, electron-withdrawing groups would need to be introduced into its structure. However, in its unsubstituted form, this compound, being electron-rich due to the long alkyl chain, would be a poor substrate for this type of reaction. Conversely, it would be an excellent reactant for inverse-demand Diels-Alder reactions when paired with electron-poor dienes. nih.gov

The Diels-Alder reaction can be extended to include reactants where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. wikipedia.org This variant, known as the hetero-Diels-Alder reaction, is a powerful method for synthesizing six-membered heterocyclic compounds. praxilabs.comscribd.com this compound can act as the carbon-based diene component in reactions with heterodienophiles, such as imines or carbonyl compounds, to form dihydropyridines or dihydropyrans, respectively. The regioselectivity and stereoselectivity of these reactions are also governed by frontier molecular orbital interactions. scribd.com

Table 2: Examples of Hetero-Diels-Alder Reactions with this compound

HeterodienophileExpected Product Class
Formaldehyde (O=CH₂)Dihydropyran derivative
Iminium salt (R₂C=NR'₂⁺)Tetrahydropyridine derivative
Nitroso compound (R-N=O)Oxazine derivative

Other Cycloaddition Modes ([4+1], [3+2], [2+2]-Cycloadditions)

While the [4+2] cycloaddition is the most common reaction for conjugated dienes, other cycloaddition modes are also known, though they often require specific reagents or conditions such as metal catalysis or photochemical activation. nih.govnih.gov

[4+1]-Cycloadditions: These reactions involve a four-atom π-system (the diene) and a one-atom component, typically a carbene or a nitrene precursor. nih.govnih.gov For instance, the reaction of a diene with a vinylidene equivalent can lead to the formation of a five-membered ring. nih.gov

[3+2]-Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions occur between a 1,3-dipole and a dipolarophile to form a five-membered ring. While not a direct reaction of the 1,3-diene as a four-atom component, derivatives of dienes can be converted into 1,3-dipoles.

[2+2]-Cycloadditions: The thermal [2+2] cycloaddition between two alkenes is generally forbidden by the Woodward-Hoffmann rules. However, photochemical [2+2] cycloadditions are allowed and can occur between a diene and an alkene. nih.govrsc.org Additionally, metal-catalyzed [2+2] cycloadditions of dienes are also possible. nih.gov In the context of this compound, one of the double bonds could potentially undergo a [2+2] cycloaddition with a suitable reaction partner under photochemical or catalytic conditions. nih.gov

Addition Reactions and Regiochemical Control

The conjugated diene system of this compound is a site of rich chemical reactivity, particularly in addition reactions. The delocalized π-electron system across the C1 to C4 carbons allows for reaction pathways that are distinct from those of isolated alkenes. The regiochemical and stereochemical outcomes of these reactions are influenced by a variety of factors, including reaction conditions and the nature of the reagents and catalysts employed.

Electrophilic Addition to Conjugated Diene Systems

Electrophilic addition is a characteristic reaction of conjugated dienes like this compound. The reaction is initiated by the attack of an electrophile on one of the double bonds. This process, however, invariably leads to a mixture of products due to the unique nature of the intermediate formed. libretexts.orglibretexts.org Conjugated dienes are generally more reactive than simple alkenes in these reactions because the extended π system provides greater delocalization of the positive charge in the carbocation intermediate, which lowers the activation energy. fiveable.me

When an electrophile, such as HBr, adds to a conjugated diene, the initial protonation occurs at one of the terminal carbons (e.g., C1 of this compound) to form a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This intermediate has the positive charge delocalized over two carbons (C2 and C4). fiveable.memasterorganicchemistry.comlibretexts.org The subsequent attack by the nucleophile (Br⁻) can occur at either of these positively charged centers. masterorganicchemistry.commasterorganicchemistry.com

1,2-Addition: If the nucleophile attacks the carbon adjacent to the site of initial protonation (C2), the product is a 1,2-adduct. For this compound reacting with HBr, this would yield 3-bromotricosa-1-ene.

1,4-Addition: If the nucleophile attacks the carbon at the other end of the original conjugated system (C4), the product is a 1,4-adduct. This pathway results in the formation of 1-bromotricosa-2-ene. libretexts.orgmasterorganicchemistry.com

This dual reactivity is a hallmark of conjugated dienes and leads to a mixture of constitutional isomers. libretexts.orglibretexts.orglibretexts.org

The ratio of 1,2- to 1,4-addition products is highly dependent on the reaction temperature. masterorganicchemistry.comyoutube.com This phenomenon is explained by the principles of kinetic and thermodynamic control. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures (e.g., 0°C or below), the reaction is irreversible, and the major product is the one that is formed fastest—the kinetic product. masterorganicchemistry.compressbooks.publibretexts.org The 1,2-adduct is typically the kinetic product because the activation energy for its formation is lower. libretexts.org This is often attributed to the proximity effect, where the nucleophile attacks the closer of the two electron-deficient carbons in the allylic cation intermediate. libretexts.org

Thermodynamic Control: At higher temperatures (e.g., 40°C), the addition reaction becomes reversible, allowing an equilibrium to be established between the products. libretexts.orgpressbooks.pub Under these conditions, the major product is the most stable one—the thermodynamic product. masterorganicchemistry.comlibretexts.org The 1,4-adduct is generally the more stable product because it typically results in a more substituted (and thus more stable) internal double bond, compared to the terminal double bond of the 1,2-adduct. masterorganicchemistry.comchemistrysteps.com

The classic example of this behavior is the addition of HBr to 1,3-butadiene, as illustrated in the table below. While specific data for this compound is not available, the principle remains the same. The long alkyl chain is not expected to significantly alter the electronic effects governing this reactivity.

Reaction Condition1,2-Adduct (%)1,4-Adduct (%)Control Type
Addition of HBr to 1,3-Butadiene at 0°C7129Kinetic
Addition of HBr to 1,3-Butadiene at 40°C1585Thermodynamic
Heating the 0°C mixture to 40°C1585Equilibration to Thermodynamic

The formation of both 1,2- and 1,4-addition products is a direct consequence of the resonance stabilization of the intermediate allylic carbocation. fiveable.memasterorganicchemistry.com After the initial protonation of C1 on this compound, the resulting intermediate is not a single structure but a resonance hybrid. The positive charge is delocalized across C2 and C4. libretexts.org

The two principal resonance contributors are:

A secondary carbocation with the positive charge on C2 and the double bond between C3 and C4.

A primary carbocation with the positive charge on C4 and the double bond between C2 and C3.

The actual intermediate is a hybrid of these two forms, with a partial positive charge on both C2 and C4. libretexts.org The nucleophile can attack either of these electrophilic centers, leading directly to the mixture of 1,2- and 1,4-adducts. masterorganicchemistry.com The relative stability of the contributors can influence the product ratio under kinetic control; attack at the carbon that bears more of the positive charge (typically the more substituted carbon) is often faster. masterorganicchemistry.comchadsprep.com

Catalytic 1,4-Functionalization of 1,3-Dienes (e.g., Hydrovinylation, Hydroboration, Hydrosilylation)

Modern synthetic methods allow for highly selective 1,4-functionalization of 1,3-dienes using transition metal catalysts. These reactions provide access to valuable molecular structures that are difficult to obtain through traditional electrophilic addition.

Hydrovinylation : This reaction involves the addition of an alkene (often ethylene) across the 1,3-diene. Iron and nickel catalysts are commonly used to promote the selective 1,4-addition of α-olefins to 1,3-dienes, producing valuable "skipped" 1,4-diene products. acs.orgnih.govnih.gov For a long-chain diene like this compound, this would create a more complex unsaturated hydrocarbon. Asymmetric hydrovinylation has also been achieved using chiral phosphine ligands, allowing for the synthesis of chiral products with high enantioselectivity. nih.govacs.org

Hydroboration : The addition of a boron-hydrogen bond across the diene system can be directed to favor 1,4-addition using specific catalysts. Nickel-catalyzed 1,4-hydroboration of 1,3-dienes with reagents like pinacolborane is highly regio- and stereoselective, yielding (Z)-allylboron reagents. nih.govorganic-chemistry.orgresearchgate.net Similarly, copper-catalyzed methods can produce highly substituted organoboronates. acs.org These intermediates are exceptionally versatile and can be oxidized to form allylic alcohols or used in cross-coupling reactions. nih.govacs.org

Hydrosilylation : This is the addition of a silicon-hydrogen bond across the conjugated system, which is a highly atom-economic method for preparing allylsilanes. acs.org While controlling regioselectivity can be challenging, catalyst systems based on copper, iron, and palladium have been developed for the selective 1,4-hydrosilylation of 1,3-dienes. acs.orgnih.govacs.org For example, specific copper-based catalysts can achieve highly selective 1,4-hydrosilylation, while others can be tuned to favor 1,2-addition. acs.org

ReactionTypical CatalystProduct Type from 1,4-AdditionKey Features
HydrovinylationIron (Fe) or Nickel (Ni) complexes1,4-Diene ("skipped" diene)Forms C-C bonds; can be made asymmetric. nih.govnih.gov
HydroborationNickel (Ni) or Copper (Cu) complexesAllylboronate esterHighly regioselective; versatile intermediate. nih.govacs.org
HydrosilylationCopper (Cu), Iron (Fe), Palladium (Pd) complexesAllylsilaneAtom-economic; catalyst-controlled regioselectivity. acs.orgacs.org

Redox-Neutral Coupling Reactions (e.g., with Aldehydes)

Redox-neutral reactions represent an efficient strategy for forming carbon-carbon bonds without the need for pre-functionalized starting materials or stoichiometric oxidants or reductants. A notable example is the coupling of 1,3-dienes with aldehydes.

Recent research has demonstrated that a dual catalytic system of nickel and a Brønsted acid can achieve the redox-neutral coupling of simple 1,3-dienes and aldehydes. chinesechemsoc.orgchinesechemsoc.org This method provides a highly atom-economical route to dienols, which are important structural motifs. chinesechemsoc.orgchinesechemsoc.org The Brønsted acid co-catalyst is critical for both reactivity and selectivity in this transformation. chinesechemsoc.org

Furthermore, copper hydride (CuH) catalysis has been employed for the reductive coupling of 1,3-dienes with aldehydes. nih.gov By carefully controlling the reaction kinetics, such as through the slow addition of the aldehyde, the desired coupling can be achieved with high levels of diastereoselectivity and enantioselectivity, producing valuable homoallylic alcohols. nih.gov This approach overcomes the common issue of rapid aldehyde reduction by the copper hydride catalyst. nih.gov For a long-chain substrate like this compound, these methods would allow for the direct installation of a functionalized side chain with high stereocontrol.

Organometallic Transformations and Complex Formation

Conjugated dienes, including long-chain examples like this compound, are known to form stable complexes with a variety of transition metals. These transformations are of significant interest as the metal moiety can act as a protecting group, activate the diene for further reactions, or introduce stereocontrol.

A prominent example of diene coordination involves the formation of (η⁴-diene)iron tricarbonyl complexes. wikipedia.orgrsc.org In this arrangement, the conjugated diene acts as a four-electron donor, bonding to an Fe(CO)₃ fragment. wikipedia.org The general synthesis of these complexes involves the reaction of the diene with iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉), often under thermal or photochemical conditions. wikipedia.org

For a long-chain diene such as this compound, the reaction would proceed as follows:

C₂₃H₄₆ + Fe(CO)₅ → (η⁴-C₂₃H₄₆)Fe(CO)₃ + 2 CO

These complexes are typically yellow, air-stable, and soluble in nonpolar organic solvents. wikipedia.org The coordination to the iron tricarbonyl unit significantly alters the reactivity of the diene. For instance, the complexed diene is protected from reactions such as hydrogenation and Diels-Alder cycloadditions. wikipedia.org This protective role allows for chemical modifications on other parts of the long alkyl chain without affecting the diene functionality. The diene can later be liberated from the metal center by treatment with an oxidizing agent like ceric ammonium nitrate. wikipedia.org

The stability and reactivity of these iron tricarbonyl complexes can be influenced by substituents on the diene. In the case of this compound, the long alkyl chain is not expected to significantly alter the fundamental coordination chemistry with the iron center, although it will impact the physical properties of the complex, such as its solubility and crystallinity. The principles of nucleophilic and electrophilic attack on similar (diene)iron tricarbonyl systems have been extensively studied, providing a framework for predicting the reactivity of the this compound complex. marquette.edumarquette.edu

Table 1: General Characteristics of (η⁴-Diene)Iron Tricarbonyl Complexes

PropertyDescriptionReference
Structure The iron atom is coordinated to the four carbon atoms of the conjugated diene system in a η⁴ fashion. The geometry around the iron is typically a four-legged piano stool. wikipedia.org
Synthesis Reaction of the diene with iron pentacarbonyl or diiron nonacarbonyl. wikipedia.org
Stability Generally stable to air and chromatography. wikipedia.org
Reactivity The complexed diene is protected from hydrogenation and cycloaddition reactions. The metal can activate the diene for other transformations. wikipedia.org
Deprotection Oxidative removal of the Fe(CO)₃ group, often with ceric ammonium nitrate. wikipedia.org

Theoretical and Computational Elucidation of Reaction Mechanisms

Transition state theory is a fundamental concept used to understand reaction rates. wikipedia.orgyoutube.com Computational methods, such as Density Functional Theory (DFT), are frequently employed to locate and characterize the transition state structures and to calculate the activation energies for various reactions of conjugated dienes.

For a reaction like the Diels-Alder cycloaddition, a common reaction for conjugated dienes, computational studies can distinguish between a concerted mechanism, where all bonds are formed simultaneously, and a stepwise mechanism involving a diradical intermediate. The energy landscape for these reactions can be mapped out, showing the relative energies of reactants, transition states, intermediates, and products.

The length of the alkyl chain in this compound is not expected to have a major electronic effect on the transition states of reactions involving the diene moiety. However, steric effects from the long chain could influence the approach of reactants and thus affect the energy barrier and stereoselectivity of the reaction.

Table 2: Representative Calculated Activation Energies for Diels-Alder Reactions of Conjugated Dienes

ReactantsMethodActivation Energy (kcal/mol)Mechanism
Butadiene + EtheneDFT~25-30Concerted
Isoprene + Maleic AnhydrideDFT~15-20Concerted

Note: These are representative values from the literature for model systems and are intended to provide an order of magnitude for the activation energies of such reactions.

Computational studies are crucial for identifying and characterizing transient intermediates that may not be directly observable experimentally. In reactions of conjugated dienes, these can include carbocations, carbanions, or radical species, depending on the reaction conditions.

For example, in electrophilic addition to a conjugated diene, the initial attack of an electrophile can lead to a resonance-stabilized allylic carbocation. Computational chemistry can determine the relative stabilities of the possible carbocation intermediates and the subsequent reaction pathways leading to 1,2- and 1,4-addition products. The distribution of these products is often under kinetic or thermodynamic control, which can also be elucidated through computational modeling of the reaction energy profile.

Similarly, in organometallic reactions, computational studies can model the coordination of the diene to the metal center, the insertion of other molecules, and the reductive elimination steps, providing a detailed, step-by-step understanding of the catalytic cycle. While specific calculations for this compound would be needed for precise predictions, the general mechanistic principles established for smaller dienes provide a solid foundation for understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

¹H NMR for Proton Environment and Stereochemical Assignment

The ¹H NMR spectrum is crucial for identifying the protons of the conjugated diene system and the attached alkyl chain. The olefinic protons of the 1,3-diene moiety are expected to resonate in a complex pattern in the downfield region of the spectrum, typically between δ 5.0 and 6.5 ppm. nih.gov The terminal =CH₂ group (H-1) and the internal vinylic protons (H-2, H-3, H-4) exhibit distinct chemical shifts and coupling patterns that are diagnostic of the 1,3-diene structure.

The stereochemistry (E/Z configuration) of the double bonds can be determined from the magnitude of the vicinal coupling constants (³J). A large coupling constant (typically 11-18 Hz) indicates a trans relationship between protons, while a smaller value (6-12 Hz) suggests a cis relationship. The protons of the methylene group at C-5, which is allylic to the conjugated system, are predicted to appear around δ 2.0-2.2 ppm. The remaining methylene protons of the long nineteen-carbon chain will produce a large, overlapping signal in the δ 1.2-1.4 ppm region, while the terminal methyl group (H-23) will appear as a triplet around δ 0.88 ppm. nih.gov

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1a (geminal to H-1b)~5.0Doublet of doublets (dd)J1a,2 ≈ 10 (cis), J1a,1b ≈ 2
H-1b (geminal to H-1a)~5.2Doublet of doublets (dd)J1b,2 ≈ 17 (trans), J1a,1b ≈ 2
H-2~6.4Doublet of triplets (dt) or Multiplet (m)J2,3 ≈ 10-11, J1a,2 ≈ 10, J1b,2 ≈ 17
H-3~6.1Multiplet (m)J2,3 ≈ 10-11, J3,4 ≈ 15
H-4~5.8Multiplet (m)J3,4 ≈ 15, J4,5 ≈ 7
H-5 (Allylic)~2.1Quartet (q) or Multiplet (m)J4,5 ≈ 7, J5,6 ≈ 7.5
-(CH₂)₁₇-~1.2-1.4Broad multiplet-
H-23 (Terminal CH₃)~0.88Triplet (t)J22,23 ≈ 7

¹³C NMR for Carbon Skeleton Elucidation and Polymer Microstructure Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct map of the carbon skeleton. The four sp²-hybridized carbons of the diene system are expected to resonate in the δ 110-145 ppm region. researchgate.net The terminal C-1 methylene carbon is typically the most shielded (lowest ppm value), while the internal C-2 and C-3 carbons are more deshielded. researchgate.net The long saturated alkyl chain produces a series of signals in the characteristic alkane region (δ 14-35 ppm). pressbooks.pub

In the context of polymers derived from diene monomers, ¹³C NMR is a powerful tool for analyzing the polymer's microstructure. iupac.org For polymers created via acyclic diene metathesis (ADMET) polymerization of a monomer like tricosa-1,22-diene, the high regularity of the polymer chain results in a simple, well-defined ¹³C NMR spectrum, confirming the precise spacing of functional groups. acs.org Any deviation from this precision would lead to additional, complex signals, making ¹³C NMR essential for quality control and structural verification. iupac.org

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (=CH₂)~115
C-2 (=CH)~137
C-3 (=CH)~132
C-4 (=CH)~130
C-5 (Allylic)~33
C-6 to C-22~22-32
C-23 (Terminal CH₃)~14

Application of Advanced 2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra of molecules like this compound. These techniques reveal through-bond and through-space correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically over two or three bonds. iupac.org For this compound, COSY spectra would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the allylic H-5 protons, confirming the sequence of the diene and its connection to the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their known proton assignments. For example, the proton signal at ~5.0 ppm (H-1) would show a cross-peak to the carbon signal at ~115 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (over 2-3 bonds). nih.gov It is particularly powerful for connecting different spin systems. Key correlations for this compound would include cross-peaks from the H-1 protons to C-2 and C-3, and from the allylic H-5 protons to C-3 and C-4, unequivocally establishing the connectivity of the entire conjugated system. nih.govnih.gov

Table 3: Predicted Key 2D NMR Correlations for this compound

ExperimentKey Correlation FromKey Correlation ToInformation Gained
COSY H-3 (~6.1 ppm)H-2 (~6.4 ppm), H-4 (~5.8 ppm)Confirms H-3 is between H-2 and H-4
H-4 (~5.8 ppm)H-5 (~2.1 ppm)Links diene system to alkyl chain
HSQC All ¹H signalsCorresponding ¹³C signalsAssigns all protonated carbons
HMBC H-1 (~5.0, 5.2 ppm)C-2, C-3Confirms terminal position of double bond
H-5 (~2.1 ppm)C-3, C-4Confirms C-4 to C-5 linkage

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing direct information about the presence of specific functional groups and the nature of the chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Presence

FT-IR spectroscopy is excellent for identifying the key functional groups in this compound. The spectrum would be dominated by absorptions from the long alkyl chain and the conjugated diene. The key expected absorption bands include:

C-H stretching: Strong peaks from the sp³-hybridized CH₂ and CH₃ groups of the alkyl chain appear in the 2850-2960 cm⁻¹ region. Weaker peaks from the sp²-hybridized C-H bonds of the diene are expected just above 3000 cm⁻¹. researchgate.net

C=C stretching: The conjugated diene system gives rise to characteristic C=C stretching vibrations in the 1600-1650 cm⁻¹ region. For an unsymmetrical diene like this, two bands are often observed: a stronger one around 1650 cm⁻¹ and a weaker one near 1600 cm⁻¹. mdpi.com

C-H bending: Strong out-of-plane (OOP) C-H bending (wagging) vibrations for the terminal vinyl group (=CH₂) and the trans-disubstituted double bond (-CH=CH-) appear in the 1000-900 cm⁻¹ region, providing further confirmation of the diene structure.

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3085, 3040, 3010C-H Stretch=C-H (sp²)
2955, 2925, 2855C-H Stretch-C-H (sp³)
~1650, 1600C=C StretchConjugated Diene
~1465C-H Bend (Scissoring)-CH₂-
~990, 910C-H Bend (Out-of-Plane)-CH=CH₂, trans -CH=CH-

Raman and Surface-Enhanced Raman Scattering (SERS) for Vibrational Modes and Surface Interactions

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to symmetric, non-polar bonds, making it ideal for studying the C=C bonds of the conjugated system. The symmetric C=C stretch of the diene, which may be weak in the IR spectrum, typically produces a very strong signal in the Raman spectrum around 1600-1650 cm⁻¹. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that involves adsorbing the molecule of interest onto a nanostructured metallic surface (e.g., silver or gold). While no SERS studies of this compound have been reported, the technique offers significant potential. The enhancement of the Raman signal would be greatest for the part of the molecule closest to the surface, likely the π-system of the conjugated diene. This could allow for ultra-sensitive detection and provide insights into the molecule's orientation and electronic interactions with the metal surface. Shifts in the vibrational frequencies of the diene upon adsorption could indicate a degree of charge transfer between the molecule and the SERS substrate. researchgate.net

Table 5: Predicted Raman Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRelative Intensity
2800-3000C-H Stretch-C-H (sp³)Strong
~1640C=C Stretch (Symmetric)Conjugated DieneVery Strong
~1440C-H Bend (Scissoring)-CH₂-Medium
~1295C-C StretchAlkyl ChainMedium

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules like this compound. It provides precise information on the molecular weight and elemental composition, and offers insights into the molecular structure through the analysis of fragmentation patterns.

Determination of Molecular Formula through High-Resolution Mass Spectrometry and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₂₃H₄₄. HRMS can verify this by providing an exact mass measurement that corresponds to the theoretical value calculated from the most abundant isotopes (¹²C and ¹H).

The analysis of isotopic patterns further corroborates the molecular formula. The presence of naturally occurring heavier isotopes, primarily Carbon-13 (¹³C) with a natural abundance of approximately 1.1%, results in isotopic peaks in the mass spectrum. The molecular ion region will show the monoisotopic peak (M⁺) and subsequent peaks at M+1, M+2, etc. The relative intensity of the M+1 peak is particularly useful for confirming the number of carbon atoms in the molecule. For a molecule with 'n' carbon atoms, the intensity of the M+1 peak is approximately n × 1.1% of the M⁺ peak's intensity. For this compound (n=23), the M+1 peak intensity would be about 25.3% of the M⁺ peak.

Table 1: HRMS Data and Isotopic Pattern for this compound (C₂₃H₄₄)

Parameter Value Description
Molecular Formula C₂₃H₄₄ -
Nominal Mass 320 amu Calculated from integer masses of the most abundant isotopes.
Theoretical Exact Mass 320.34428 u The calculated monoisotopic mass used for HRMS confirmation.
M⁺ Peak (m/z) 320.3443 The peak corresponding to the intact molecule with most abundant isotopes.
M+1 Peak (m/z) 321.3476 The peak containing one ¹³C atom.
M+1 Relative Intensity ~25.3% Helps confirm the presence of 23 carbon atoms.

Fragmentation Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that helps confirm the structure of this compound. The stability of the conjugated diene system often results in a discernible molecular ion peak. creative-proteomics.com The fragmentation of long-chain alkenes and dienes is characterized by cleavage of C-C bonds along the alkyl chain, leading to a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

The fragmentation pattern can help locate the position of the double bonds. Cleavage at allylic positions (bonds adjacent to the double bonds) is particularly favored due to the formation of stable, resonance-stabilized allylic carbocations. For this compound, significant fragmentation would be expected from cleavage of the C4-C5 bond. While retro-Diels-Alder fragmentation is a characteristic reaction for cyclic dienes, it is not a primary pathway for acyclic dienes like this compound. creative-proteomics.com

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

m/z Value (Hypothetical) Lost Fragment Fragment Structure (Ion) Significance
320 - [C₂₃H₄₄]⁺˙ Molecular Ion (M⁺)
291 •C₂H₅ [C₂₁H₃₉]⁺ Loss of an ethyl radical.
277 •C₃H₇ [C₂₀H₃₇]⁺ Loss of a propyl radical.
67 •C₁₉H₃₇ [C₅H₇]⁺ A fragment potentially containing the conjugated system.
55 •C₂₀H₃₉ [C₄H₇]⁺ A common fragment for alkenes (allylic cation).
41 •C₂₁H₄₃ [C₃H₅]⁺ Allyl cation, a common stable fragment.

Hyphenated Techniques for Purity Assessment (e.g., UPLC-MS)

Hyphenated techniques, particularly Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), are powerful tools for assessing the purity of this compound. chromatographyonline.com This method combines the high separation efficiency of UPLC with the sensitive and specific detection capabilities of MS. nih.gov

In a typical analysis, a reversed-phase UPLC system would be used, where nonpolar compounds like this compound are strongly retained on the column. waters.com This allows for the separation of the target compound from impurities, including structural isomers (e.g., other tricosadiene isomers with different double bond positions) and byproducts from synthesis. As the separated compounds elute from the UPLC column, they are introduced into the mass spectrometer. The MS detector provides mass information for each peak, confirming the identity of this compound and helping to identify the molecular weights of any impurities present. This dual-detection method ensures high confidence in purity assessment. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

UV-Vis spectroscopy is a key technique for analyzing conjugated π systems. ucalgary.ca The conjugated double bonds in this compound act as a chromophore, a part of the molecule that absorbs light in the UV-visible region. ucalgary.caelte.hu The absorption of UV radiation promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). jove.com For conjugated dienes, this corresponds to a π → π* electronic transition. libretexts.orgjove.com

The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation. jove.commasterorganicchemistry.com The λmax for this compound can be predicted using the Woodward-Fieser rules, which provide an empirical method for calculating the absorption maximum of conjugated systems. jove.com For an acyclic conjugated diene, there is a base value to which increments for various substituents are added. The long alkyl chain attached to the diene system acts as a substituent.

Table 3: Woodward-Fieser Rule Calculation for this compound

Structural Feature Wavelength Contribution (nm) Cumulative λmax (nm)
Base value for acyclic diene 217 217
Alkyl substituent (C₁₉H₃₉ group at C-4) +5 222
Predicted λmax - 222

The predicted λmax of approximately 222 nm falls squarely in the UV region accessible by standard spectrophotometers. The presence of an absorption peak around this wavelength is strong evidence for the 1,3-diene conjugated system. The molar absorptivity (ε) for such a transition is typically high, in the range of 10,000 to 25,000 L mol⁻¹ cm⁻¹, indicating a high probability for this electronic transition. ucalgary.ca

Computational Chemistry in Spectroscopic Data Interpretation

Computational chemistry provides powerful predictive tools that complement and aid in the interpretation of experimental spectroscopic data. Methods like Density Functional Theory (DFT) have become essential for validating structures and understanding electronic properties. umk.pl

Density Functional Theory (DFT) for Spectral Prediction and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. umk.plmdpi.com It is highly effective for predicting a variety of molecular properties, including stable conformations and spectroscopic data. nih.govchemrxiv.org

For this compound, DFT calculations can be employed to perform a conformational analysis. The rotation around the C2-C3 single bond leads to different spatial arrangements, primarily the more stable s-trans and the less stable s-cis conformations. DFT calculations can determine the geometry and relative energies of these conformers, identifying the ground-state structure.

Furthermore, Time-Dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra. nih.govnih.gov By calculating the energies of electronic transitions, TD-DFT can predict the λmax for the π → π* transition in this compound. Comparing the computationally predicted λmax with the experimentally measured value provides a high level of confidence in the structural assignment. Discrepancies between experimental and calculated values can often be reconciled by considering solvent effects within the computational model. rsc.org

Table 4: Comparison of Experimental and DFT-Calculated Spectroscopic Data (Hypothetical)

Parameter Experimental Value DFT/TD-DFT Predicted Value Method/Basis Set (Example)
UV-Vis λmax ~222 nm ~225 nm TD-DFT; B3LYP/6-31G(d)
Conformer Energy - s-trans more stable than s-cis by ~2-3 kcal/mol DFT; B3LYP/6-31G(d)

Spectroscopic Characterization and Advanced Analytical Strategies for Tricosa 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the conjugated diene system would be the most deshielded and appear in the downfield region of the spectrum, typically between 5.0 and 7.0 ppm. The long alkyl chain would show a large, complex signal in the upfield region, around 0.8-1.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR: The sp² hybridized carbons of the diene would resonate in the downfield region, typically between 110 and 150 ppm. The numerous sp³ hybridized carbons of the long alkyl chain would produce a series of signals in the upfield region, generally between 10 and 40 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for the Diene Moiety of (3E)-Tricosa-1,3-diene

Proton(s)Predicted Chemical Shift (ppm)
H-1~5.0 - 5.3
H-2~6.0 - 6.5
H-3~5.5 - 6.0
H-4~5.5 - 6.0

Table 3: Predicted ¹³C NMR Chemical Shifts for the Diene Moiety of (3E)-Tricosa-1,3-diene

CarbonPredicted Chemical Shift (ppm)
C-1~115 - 120
C-2~130 - 140
C-3~125 - 135
C-4~130 - 140

Infrared (IR) Spectroscopy

The IR spectrum of (3E)-tricosa-1,3-diene would be characterized by several key absorption bands:

C-H stretch (sp²): A peak just above 3000 cm⁻¹, characteristic of C-H bonds on the double bonds.

C-H stretch (sp³): Strong peaks just below 3000 cm⁻¹, corresponding to the C-H bonds of the long alkyl chain.

C=C stretch (conjugated): One or two bands in the 1600-1650 cm⁻¹ region. For a trans C=C bond, a medium to strong absorption is expected around 1650 cm⁻¹.

C-H bend (trans): A strong out-of-plane bending vibration for the trans double bond, typically appearing around 960-970 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for (3E)-Tricosa-1,3-diene

Functional GroupAbsorption Range (cm⁻¹)Intensity
=C-H Stretch3010 - 3095Medium
-C-H Stretch2850 - 2960Strong
C=C Stretch (conjugated)1600 - 1650Medium
trans C-H Bend960 - 970Strong

Mass Spectrometry

In mass spectrometry using electron ionization (EI), Tricosa-1,3-diene would likely show a molecular ion peak (M⁺) at m/z 320. The fragmentation pattern would be characteristic of a long-chain hydrocarbon, with a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. The presence of the conjugated diene system might influence the fragmentation pattern, potentially leading to characteristic fragments resulting from cleavage near the double bonds.

Applications and Research

The primary area of interest for Tricosa-1,3-diene and similar long-chain dienes is in the field of chemical ecology and pest management. If identified as a key component of an insect's sex pheromone, it could be synthesized and used in various pest control strategies, such as in traps for monitoring insect populations or for mating disruption. researchgate.net The stereoselective synthesis of such compounds is a critical area of research to ensure the production of the biologically active isomer.

Biosynthesis and Chemical Ecology of Long Chain Diene Motifs

Natural Occurrence of Conjugated Dienes

Conjugated dienes are a significant class of naturally occurring compounds, frequently identified as essential components of insect pheromones. diva-portal.org These semiochemicals are crucial for communication, particularly in mating rituals. diva-portal.org The specific geometry and position of the double bonds are critical for biological activity, allowing for species-specific signaling. rsc.org

In the Lepidoptera order, for instance, a large portion of identified sex pheromones are C10–C18 unsaturated straight-chain fatty alcohols and their acetate (B1210297) or aldehyde derivatives, which can feature up to three conjugated or non-conjugated double bonds. diva-portal.org Terminal-conjugated dienes, such as 7,9-decadienyl, 9,11-dodecadienyl, and 11,13-tetradecadienyl compounds, have been identified in various moth families including Tortricidae, Limacodidae, Gelechiidae, and Noctuidae. tandfonline.com

The presence of these compounds is not limited to Lepidoptera. Mealybugs and scale insects (superfamily Coccoidea) are also known to produce unique, species-specific pheromones, many of which are structurally complex terpenoids, including conjugated dienes. rsc.orgrsc.org These compounds play a vital role in their chemical ecology, mediating interactions essential for reproduction. rsc.org

The following table provides examples of naturally occurring conjugated dienes found in various insect species.

Compound NameInsect SpeciesFamilyFunction
(E,Z)-7,9-Dodecadienyl acetateLobesia botrana (European grapevine moth)TortricidaeSex Pheromone
(E,E)-8,10-Dodecadien-1-olCydia pomonella (Codling moth)TortricidaeSex Pheromone
(Z,E)-9,11-Tetradecadienyl acetateSpodoptera litura (Tobacco cutworm)NoctuidaeSex Pheromone
(E,Z)-10,12-HexadecadienalBombyx mori (Domestic silk moth)BombycidaeSex Pheromone (Bombykal)
(E)-7,9-Decadienoic acid estersVarious speciesLimacodidaeSex Pheromone

Pathways to Long-Chain Unsaturated Hydrocarbons (General)

The biosynthesis of long-chain unsaturated hydrocarbons, including dienes, is a well-conserved process in insects, primarily occurring in specialized cells called oenocytes. scienceopen.comnih.gov This pathway involves several key enzymatic steps to build and modify fatty acid precursors. nih.gov

The general pathway can be summarized as follows:

Fatty Acid Synthesis: The process begins with the synthesis of fatty acids from acetyl-CoA. A cytosolic fatty acid synthase (FAS) produces linear long-chain fatty acids, while a microsomal FAS is responsible for creating methyl-branched fatty acids. plos.org

Elongation: Fatty acid elongases (ELOs) then extend these initial fatty acyl-CoA chains to very-long-chain fatty acyl-CoAs by adding two-carbon units from malonyl-CoA. The specificity of these elongases is a key factor in determining the final chain length of the hydrocarbon. nih.govplos.org

Desaturation: Fatty acid desaturases introduce double bonds into the fatty acyl-CoA chains at specific positions. The action of one or more desaturases can lead to the formation of monoenes, dienes, or other polyunsaturated hydrocarbons. For example, in Drosophila melanogaster, the Desat1 enzyme is crucial for creating the initial double bond, while a female-specific enzyme, DesatF, is responsible for producing the second double bond in female diene pheromones. d-nb.info

Reduction: The very-long-chain fatty acyl-CoAs are then reduced to aldehydes by fatty acyl-CoA reductases (FARs). nih.gov

Decarbonylation: In the final step, a cytochrome P450 enzyme, specifically from the CYP4G subfamily, catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom to produce the final hydrocarbon. scienceopen.comnih.gov

This conserved pathway allows for the vast diversity of cuticular hydrocarbons observed in insects, which serve not only as pheromones but also as a protective waxy layer to prevent desiccation. scienceopen.com Evolutionary changes in the genes encoding the enzymes of this pathway, particularly elongases and desaturases, are thought to be a major driver of the diversification of chemical communication signals between insect species. scienceopen.com

Future Research Directions and Advanced Applications in Tricosa 1,3 Diene Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes for Tricosa-1,3-diene

The pursuit of green chemistry principles is paramount in modern organic synthesis. nih.govroyalsocietypublishing.org Future research will undoubtedly focus on developing synthetic routes to this compound that are not only efficient but also environmentally benign.

Key areas of development include:

Catalytic Methods: Exploring novel catalysts to improve yield and selectivity while minimizing waste. This includes the use of transition-metal catalysts and organocatalysts. nih.govrsc.org Tandem reactions, combining isomerization and telomerization of long-chain dienes, present an atom-economical approach. frontiersin.org

Renewable Feedstocks: Investigating the use of biorenewable sources, such as seed oils, to produce the diene monomers. nih.govacs.org This aligns with the principles of sustainability by reducing reliance on fossil fuels.

Green Solvents: Utilizing environmentally friendly solvents like water, ionic liquids, or even solvent-free conditions to reduce the environmental impact of the synthesis. nih.govroyalsocietypublishing.orgscilit.comacs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core tenet of green chemistry. nih.gov The Diels-Alder reaction is a classic example of a reaction with 100% atom economy. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages
Tandem Isomerization/TelomerizationCombines two reactions in one pot. frontiersin.orgHigh atom economy, reduced purification steps. frontiersin.org
Acyclic Diene Metathesis (ADMET)Polymerization of α,ω-dienes. jove.comresearchgate.netAccess to high molecular weight polymers. researchgate.net
Biorenewable RoutesUtilizes unsaturated esters from seed oils. nih.govacs.orgSustainable, reduces carbon footprint.
Green SolventsEmploys water or ionic liquids. scilit.comacs.orgReduced toxicity and environmental pollution. royalsocietypublishing.org

Exploration of Novel Reactivity Patterns for Complex Molecular Assembly

The conjugated diene system in this compound offers a rich platform for exploring novel chemical reactions. Understanding its reactivity is crucial for its application in the synthesis of complex molecules.

Future research in this area may involve:

Cycloaddition Reactions: Investigating the participation of this compound in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. nih.govresearchgate.net The reactivity in these reactions can be influenced by the long alkyl chain.

Difunctionalization Reactions: Developing methods for the selective addition of two different functional groups across the diene system, which can be catalyzed by transition metals like palladium. d-nb.info This allows for the rapid build-up of molecular complexity. illinois.edu

Polymerization: Studying the polymerization of this compound to create novel polymers with unique properties. Acyclic diene metathesis (ADMET) is a powerful technique for this purpose. jove.comresearchgate.net

Dyotropic Rearrangements: Exploring unusual rearrangements, such as the dyotropic rearrangement observed in some diene-metal complexes, could lead to the synthesis of novel molecular architectures. researchgate.net

Integration of this compound into Advanced Functional Materials

The long hydrocarbon chain and the conjugated diene functionality of this compound make it an attractive building block for advanced functional materials.

Potential applications include:

Polymers and Rubbers: Polymerization of this compound could lead to the formation of synthetic rubbers with specific properties determined by the long alkyl chain. libretexts.org The resulting polymers could exhibit unique thermal and mechanical properties. nih.gov

Self-Assembling Systems: The amphiphilic nature that could be imparted to derivatives of this compound might enable their use in the formation of micelles, vesicles, and other self-assembled structures.

Coatings and Films: Polymers derived from this compound could be used to create protective or functional coatings and thin films.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The development of new materials based on this compound will require a close collaboration between synthetic chemists and materials scientists. This interdisciplinary approach is crucial for designing and fabricating materials with desired properties. mtech.eduroutledge.comresearchgate.net

Key areas for interdisciplinary collaboration include:

Structure-Property Relationships: Synthetic chemists can create a library of this compound derivatives and polymers, which materials scientists can then characterize to establish clear relationships between molecular structure and macroscopic properties.

Biomaterials: Exploring the potential of this compound-based polymers in biomedical applications, such as in drug delivery or tissue engineering, is a promising area of research. routledge.com

Sustainable Materials: Joint efforts can focus on developing sustainable and biodegradable materials from this renewable resource. researchgate.net

Predictive Modeling and Machine Learning Applications in Diene Chemistry

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. chemrxiv.orgvapourtec.comresearchgate.net These approaches can accelerate the discovery and optimization of reactions and materials related to this compound.

Applications in this domain include:

Reaction Prediction: Machine learning models can be trained to predict the outcomes of reactions involving this compound, including yield and selectivity. chemrxiv.orgvapourtec.comrjptonline.org This can significantly reduce the number of experiments required.

Catalyst Design: Computational methods can be used to design more efficient and selective catalysts for the synthesis and functionalization of this compound. researchgate.net

Property Prediction: Predictive models can forecast the physical and chemical properties of polymers and other materials derived from this compound, guiding the design of materials with specific functionalities. nih.govacs.orgresearchgate.net

Mechanistic Studies: Computational chemistry can provide detailed insights into the mechanisms of reactions involving this compound, helping to rationalize observed reactivity and guide further experimental work. umanitoba.caresearchgate.net

Computational ToolApplication in Diene ChemistryPotential Impact
Machine LearningPredicting reaction outcomes and properties. chemrxiv.orgvapourtec.comAccelerated discovery of new reactions and materials. researchgate.net
Density Functional Theory (DFT)Elucidating reaction mechanisms and catalyst behavior. chemrxiv.orgumanitoba.caRational design of more efficient synthetic processes.
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between molecular structure and biological activity or physical properties. researchgate.netGuiding the design of functional molecules and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.